2-isopropyl-5-{[(4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]thio}imidazo[1,2-c]quinazolin-3(2H)-one
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Description
The compound “2-isopropyl-5-{[(4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]thio}imidazo[1,2-c]quinazolin-3(2H)-one” is a complex organic molecule. It contains several functional groups and rings, including a pyrido[1,2-a]pyrimidin-2-yl group, an imidazo[1,2-c]quinazolin-3(2H)-one group, and an isopropyl group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel bis-heterocyclic ethers, containing 4H-pyrido[1,2-a]pyrimidin-4-one along with other five and six-membered heterocyclic rings, was obtained utilizing ethyl [(4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy]acetate . Another study reported the synthesis of imidazo[1,2-a]pyridines through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various techniques. For example, the crystal structure of a related compound was evaluated using Olex2 with SIR2004 structure solution program and refined using ShelX refinement package . Another study reported the fractional atomic coordinates and isotropic or equivalent isotropic displacement parameters of a similar compound .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, a new series of 4-oxo-4H-pyrido[1,2-a]pyrimidine derivatives containing 1,3,4-oxadiazole and 1,3,4-thiadiazole rings were synthesized and evaluated for their in vitro anti-HIV-1 activity . Another study reported the Lewis acids catalyzed a three-component coupling reaction for various pyrimidine derivatives synthesis .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, the molecular weight, XLogP3-AA, hydrogen bond donor count, hydrogen bond acceptor count, rotatable bond count, exact mass, monoisotopic mass, topological polar surface area, heavy atom count, formal charge, complexity, isotope atom count, defined atom stereocenter count, undefined atom stereocenter count, defined bond stereocenter count of a related compound were computed .Future Directions
The future directions in the research of similar compounds include the discovery of novel targets and new lead molecules, development of new synthetic pathways, and exploration of their potential pharmaceutical applications . These compounds can provide a very good basis for the development of new hits .
properties
IUPAC Name |
5-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-2-propan-2-yl-2H-imidazo[1,2-c]quinazolin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O2S/c1-13(2)19-21(29)27-20(25-19)15-7-3-4-8-16(15)24-22(27)30-12-14-11-18(28)26-10-6-5-9-17(26)23-14/h3-11,13,19H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXMIJFMBCUFLES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SCC4=CC(=O)N5C=CC=CC5=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-isopropyl-5-{[(4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]thio}imidazo[1,2-c]quinazolin-3(2H)-one |
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